REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([OH:9])=[N:6][C:7]=1[CH3:8].[CH3:11]I>C(Cl)(Cl)Cl.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[C:7]([CH3:8])=[N:6][C:5]([O:9][CH3:11])=[CH:4][C:3]=1[CH3:10] |f:3.4|
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Name
|
|
Quantity
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7 g
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Type
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reactant
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Smiles
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BrC=1C(=CC(=NC1C)O)C
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Name
|
|
Quantity
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21.6 mL
|
Type
|
reactant
|
Smiles
|
CI
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Name
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|
Quantity
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19.1 g
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Type
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catalyst
|
Smiles
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C([O-])([O-])=O.[Ag+2]
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Name
|
|
Quantity
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140 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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eluted with a mixed solvent of (ethyl acetate:n-heptane=2:8)
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Type
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CONCENTRATION
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Details
|
The resulting solution was concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
BrC=1C(=NC(=CC1C)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.98 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |